![molecular formula C19H15N3O3S2 B2447973 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865175-48-0](/img/structure/B2447973.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Description
This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Phosphorus Heterocycles and Bioactivity
The presence of the benzothiazole moiety suggests potential interactions with phosphorus reagents. Researchers have synthesized related compounds containing phosphorus heterocycles, such as 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes. These derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties .
N⋯π and O⋯π Interactions
Exploring noncovalent interactions involving this compound could be fruitful. For instance, it utilizes rare N⋯π interactions and C–H⋯N and C–H⋯O hydrogen bonds. Understanding these interactions can inform drug design and crystal engineering .
Imidazole Derivatives and Pharmacological Applications
While not directly related to the compound, imidazole derivatives share some similarities. Imidazole, a five-membered heterocyclic ring, has been investigated for its pharmacological potential. It’s worth considering whether this compound could be modified to incorporate imidazole-like features for specific therapeutic purposes .
Solvent Effects and Reaction Mechanisms
Researchers should explore the influence of different solvents on the reactivity of this compound. Solvent-dependent regio- and stereo-selective reactions have been observed in related systems. Investigating solvent effects could lead to better understanding and control of its behavior .
properties
IUPAC Name |
4-cyano-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-3-10-22-16-9-8-15(27(2,24)25)11-17(16)26-19(22)21-18(23)14-6-4-13(12-20)5-7-14/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTUPFSYRFKZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide |
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